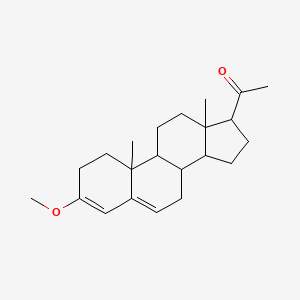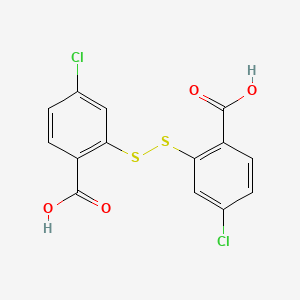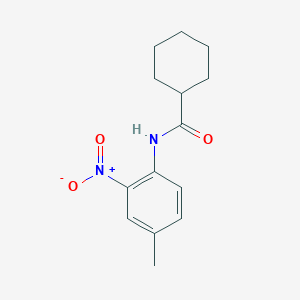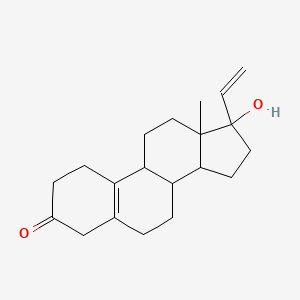
N'-tetradecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tetradecylethane-1,2-diamine: is an organic compound characterized by a long alkyl chain attached to an ethane-1,2-diamine backbone. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-tetradecylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with tetradecyl halides (such as tetradecyl bromide) under basic conditions. The reaction typically involves:
Reactants: Ethane-1,2-diamine and tetradecyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N’-tetradecylethane-1,2-diamine might involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on:
Catalysts: Use of phase transfer catalysts to improve reaction rates.
Purification: Distillation or recrystallization to purify the final product.
Safety: Implementation of safety protocols to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-tetradecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can modify the alkyl chain or the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Modified alkylamines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
N’-tetradecylethane-1,2-diamine is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can also be used in the formulation of liposomes and other delivery systems.
Medicine
Industry
Industrially, it is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in formulations requiring stable emulsions.
Mechanism of Action
The mechanism by which N’-tetradecylethane-1,2-diamine exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the amine groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Molecular Targets and Pathways
In biological systems, N’-tetradecylethane-1,2-diamine can interact with cell membranes, altering their permeability and fluidity. This interaction can affect various cellular pathways, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethane-1,2-diamine: A similar compound with shorter alkyl chains, used primarily as a ligand in coordination chemistry.
N,N-dimethylethane-1,2-diamine: Another related compound with different surfactant properties due to its shorter alkyl chains.
Uniqueness
N’-tetradecylethane-1,2-diamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the formulation of hydrophobic drug delivery systems.
Properties
CAS No. |
7261-72-5 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N'-tetradecylethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h18H,2-17H2,1H3 |
InChI Key |
QIBKKTQVKFEWCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)
![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)


![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)

![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)
